molecular formula C24H22N4O7 B3726311 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione

Cat. No.: B3726311
M. Wt: 478.5 g/mol
InChI Key: RJZAGPMNNNSJNN-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine-2,4-dione core substituted with a hydroxy group, a dimethoxyphenyl ethyl group, and a nitroindole moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O7/c1-13-16(17-11-15(28(32)33)5-6-19(17)25-13)12-18-22(29)26-24(31)27(23(18)30)9-8-14-4-7-20(34-2)21(10-14)35-3/h4-7,10-12,30H,8-9H2,1-3H3,(H,26,29,31)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAGPMNNNSJNN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1=CC3=C(N(C(=O)NC3=O)CCC4=CC(=C(C=C4)OC)OC)O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=C(/C1=C/C3=C(N(C(=O)NC3=O)CCC4=CC(=C(C=C4)OC)OC)O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Biginelli reaction and Friedel-Crafts alkylation, as well as the use of palladium-catalyzed cross-coupling reactions for the Suzuki-Miyaura coupling step.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent such as dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of demethylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving pyrimidine derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the nitroindole moiety may interact with cellular pathways involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione is unique due to the presence of both the hydroxy group and the nitroindole moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione
Reactant of Route 2
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.